molecular formula C46H82NO7P B145012 [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 132213-85-5

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B145012
CAS No.: 132213-85-5
M. Wt: 792.1 g/mol
InChI Key: QQQQNYAHSSIZBU-HIQXTUQZSA-N
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Description

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a glycerophospholipid, specifically a type of phosphatidylcholine. It consists of one chain of palmitic acid (16:0) at the C-1 position and one chain of docosahexaenoic acid (22:6) at the C-2 position. The docosahexaenoic acid moiety is characterized by six cis double bonds at positions 4, 7, 10, 13, 16, and 19 . This compound is found in various biological membranes and plays a crucial role in cellular functions.

Mechanism of Action

Target of Action

The primary target of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine is the Platelet-Activating Factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis .

Mode of Action

This compound is a PAF analog, which contains docosahexaenoate at the sn-2 position rather than the acetate moiety found in PAF C-16 . It can be oxidatively fragmented, resulting in the production of phospholipids with PAF-like activity .

Biochemical Pathways

The compound is synthesized via the CDP-choline pathway or Kennedy pathway . It can serve as a substrate for PAF C-16 formation by the remodeling pathway .

Pharmacokinetics

The compound is supplied as a solid dissolved in ethanol . Its solubility varies in different solutions: it is soluble in DMF (>14.3 mg/ml), DMSO (>2.5 mg/ml), and ethanol (>1.7 mg/ml), but less soluble in acidic or basic PBS (<50 ug/ml) . The compound is subject to oxidation, and it is recommended to protect it from air .

Result of Action

The compound’s action results in the production of phospholipids with PAF-like activity . These phospholipids can have various effects, such as platelet aggregation and degranulation, inflammation, and anaphylaxis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of air, as it is subject to oxidation . Therefore, it is recommended to protect the compound from air during storage and handling .

Biochemical Analysis

Biochemical Properties

1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it can serve as a substrate for PAF C-16 formation by the lipid remodeling pathway .

Cellular Effects

The effects of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-O-Hexadecyl-2-Docosahexaenoyl-Sn-Glycero-3-Phosphocholine and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with palmitic acid and docosahexaenoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes using high-purity reagents and stringent quality control measures. The process may include steps such as purification by column chromatography and verification of the product’s purity using techniques like thin-layer chromatography (TLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.

    Biology: Plays a role in cell signaling and membrane structure.

    Medicine: Investigated for its potential in treating neurodegenerative diseases due to its docosahexaenoic acid content.

    Industry: Used in the formulation of liposomes for drug delivery systems

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its high content of docosahexaenoic acid, which imparts distinct biophysical properties to membranes, such as increased fluidity and flexibility. This makes it particularly important in neural tissues and for maintaining cognitive function .

Properties

IUPAC Name

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,27,29,33,35,45H,6-7,9,11-13,15,17-19,21,23,26,28,30-32,34,36-44H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,29-27-,35-33-/t45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQQNYAHSSIZBU-HIQXTUQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H82NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849535
Record name (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

132213-85-5
Record name (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
Reactant of Route 2
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
Reactant of Route 3
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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